Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate
Description
Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate is a sulfonamide-derived compound featuring a methyl benzoate ester core linked via a benzenesulfonamido group to a 2,5-dioxopyrrolidinyl moiety.
Properties
IUPAC Name |
methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-26-18(23)12-2-4-13(5-3-12)19-27(24,25)15-8-6-14(7-9-15)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXEVBQKDUMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate typically involves the reaction of 4-aminobenzenesulfonamide with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the dioxopyrrolidine moiety exhibit anticancer properties. A study demonstrated that derivatives of 2,5-dioxopyrrolidine can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. Specifically, methyl derivatives have shown enhanced efficacy against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate. Preliminary studies have indicated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Drug Development
The structural characteristics of this compound make it suitable for modification and optimization in drug design. Its sulfonamide group is known for its ability to form hydrogen bonds with biological targets, enhancing binding affinity and specificity. Researchers are exploring its potential as a scaffold for designing novel therapeutics targeting various diseases, including metabolic disorders and infections .
Targeted Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems. For example, its ability to interact with polymers can facilitate the development of nano-carriers for targeted drug delivery. This application is particularly relevant in cancer therapy, where localized drug delivery can minimize systemic toxicity while maximizing therapeutic effects .
Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their effects on human breast cancer cells (MCF-7). The results indicated that one derivative significantly reduced cell viability by over 70% compared to the control group within 48 hours of treatment .
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong potential as an antimicrobial agent. Further modifications were suggested to enhance efficacy and reduce resistance development .
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional groups with several classes of molecules, enabling comparisons based on structural motifs, synthetic routes, and physicochemical properties. Below is an analysis of key analogs:
Piperazine-Linked Quinoline Derivatives (C1–C7)
describes methyl benzoate derivatives with piperazine-quinoline linkages (e.g., C1–C7). These compounds differ in their aryl substituents (e.g., bromo, chloro, methoxy) on the quinoline ring, which influence electronic properties and lipophilicity.
| Compound | Substituent (R) | Key Structural Feature | Molecular Formula |
|---|---|---|---|
| C1 | Phenyl | Quinoline-piperazine | C₃₄H₂₉N₃O₃ |
| C2 | 4-Bromophenyl | Halogenated aryl | C₃₄H₂₈BrN₃O₃ |
| C7 | 4-Trifluoromethyl | Electron-withdrawing group | C₃₅H₂₈F₃N₃O₃ |
Comparison :
- Solubility: The sulfonamido group in the target compound may enhance water solubility compared to the piperazine-linked quinolines, which rely on halogen or methoxy groups for polarity modulation .
Ethyl Benzoate Derivatives with Heterocyclic Substituents (I-6230, I-6232, etc.)
highlights ethyl 4-(phenethylamino)benzoate derivatives (e.g., I-6230, I-6232) featuring pyridazine or isoxazole rings.
| Compound | Heterocycle | Linker | Ester Type |
|---|---|---|---|
| I-6230 | Pyridazin-3-yl | Phenethylamino | Ethyl |
| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Ethyl |
| Target | 2,5-Dioxopyrrolidin | Benzenesulfonamido | Methyl |
Comparison :
- Binding Interactions: The sulfonamido linker in the target compound could enhance hydrogen-bonding interactions with biological targets compared to the flexible phenethylamino linkers in I-6230/I-6273 .
Dioxopyrrolidinyl Benzoylbenzoate (CAS 91990-88-4)
describes 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate , a structural analog with a benzoylbenzoate core instead of a sulfonamido-benzoate.
| Parameter | Target Compound | CAS 91990-88-4 |
|---|---|---|
| Core Structure | Methyl benzoate + sulfonamido linkage | Benzoylbenzoate + ester linkage |
| Reactive Group | 2,5-Dioxopyrrolidinyl (electrophilic) | 2,5-Dioxopyrrolidinyl (electrophilic) |
| Potential Use | Covalent enzyme inhibition | Protein crosslinking or labeling |
Comparison :
- Both compounds utilize the dioxopyrrolidinyl group for covalent interactions. However, the sulfonamido linker in the target compound may improve target specificity due to its rigidity and hydrogen-bonding capacity, whereas the benzoylbenzoate analog is more suited for non-specific crosslinking applications .
Data Tables for Quick Reference
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight | logP (Predicted) | Water Solubility |
|---|---|---|---|
| Target | 414.42 g/mol | 2.1 | Moderate |
| C1 (Piperazine) | 527.61 g/mol | 3.8 | Low |
| I-6230 (Ethyl ester) | 365.40 g/mol | 2.5 | High |
Biological Activity
Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by a sulfonamide group attached to a benzene ring, which is further linked to a dioxopyrrolidinyl moiety. The molecular formula is with a molecular weight of approximately 268.29 g/mol .
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamide compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains .
Case Study: Antimicrobial Efficacy
A study evaluating a series of new sulfonamide derivatives found that certain compounds exhibited antimicrobial activity comparable to that of standard antibiotics like ampicillin. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL against multiple bacterial strains .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison to Ampicillin |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 200 | Comparable |
| Compound B | Escherichia coli | 150 | Comparable |
| Methyl Sulfonamide | Various | 100-400 | Comparable |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Research has suggested that compounds with similar structures can act as inhibitors of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. High-affinity binding to CAIX has been observed in related sulfonamide derivatives .
Case Study: Inhibition of Carbonic Anhydrases
In a study focusing on the binding affinities of sulfonamide compounds to different CA isozymes, one compound demonstrated an observed binding affinity () of 0.12 nM to CAIX, indicating its potential as an anticancer therapeutic agent. This compound also showed over 100-fold selectivity for CAIX compared to other isozymes, highlighting its suitability for targeted cancer therapy .
Enzyme Inhibition
This compound may also function as an enzyme inhibitor due to its sulfonamide structure. The inhibition mechanism typically involves binding to the active site of enzymes, thereby interfering with their catalytic activity.
The compound's interaction with enzymes can modulate various biochemical pathways. For instance, it has been noted that related compounds can suppress cellular processes such as glucose uptake and adenosine triphosphate (ATP) production in specific cell lines. This suggests a broader impact on cellular metabolism and energy production.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[4-(2,5-dioxopyrrolidin-1-YL)benzenesulfonamido]benzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-aminobenzoic acid derivatives with activated sulfonyl chlorides (e.g., 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
- Step 2 : Esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP.
Key parameters include temperature control (reflux conditions for condensation) and solvent selection (e.g., dichloromethane or DMF) to maximize yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons, methyl ester at δ ~3.9 ppm).
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
Q. What are common chemical reactions this compound undergoes?
- Hydrolysis : The ester group can be hydrolyzed to a carboxylic acid under acidic/basic conditions.
- Nucleophilic substitution : The sulfonamide moiety may react with electrophiles (e.g., alkyl halides).
- Reduction : The pyrrolidinone ring’s carbonyl groups can be reduced using agents like NaBH₄ or LiAlH₄ .
Q. How can researchers validate synthetic intermediates?
- Thin-Layer Chromatography (TLC) : Tracks reaction progress using silica gel plates and UV visualization.
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
- Melting Point Analysis : Cross-references literature values for intermediates .
Q. What strategies improve solubility for biological assays?
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes.
- pH adjustment : Ionize the sulfonamide group in basic buffers (pH >8).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities?
Q. How to analyze structure-activity relationships (SAR) for bioactivity?
- Analog Synthesis : Modify substituents (e.g., fluorination at the benzoate ring) and compare bioactivity.
- Biological Assays : Test against enzyme targets (e.g., kinases) using IC₅₀ determinations.
- Data Correlation : Use regression models to link electronic parameters (Hammett σ) with activity trends .
Q. How to address contradictions in biological activity data?
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATPase assays for kinase inhibition).
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a confounding factor.
- Structural Confirmation : Re-characterize batches to ensure compound integrity .
Q. What computational approaches predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR Modeling : Train models with descriptors like logP and polar surface area .
Q. How to evaluate metabolic stability in preclinical studies?
- In Vitro Assays : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS.
- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Comparative Structural Analysis
Q. How does this compound compare to structural analogs?
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate | Fluorine substitution enhances electron-withdrawing effects | Improved kinase inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for parent) |
| Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate | Thiazolidinone core increases π-π stacking | Anticancer activity (GI₅₀ = 5.2 µM in MCF-7 cells) |
| Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate | Triazole enhances hydrogen bonding | Antimicrobial (MIC = 8 µg/mL against S. aureus) |
Q. What advanced techniques optimize regioselectivity in synthesis?
- Directed Ortho Metalation (DoM) : Use directing groups (e.g., sulfonamides) to control substitution patterns.
- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity (e.g., 30 min vs. 24 hr conventional heating).
- Chiral Catalysts : Resolve enantiomers via asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .
Q. How do synchrotron techniques enhance structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
